molecular formula C20H22N4O6 B15012270 2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide

2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B15012270
M. Wt: 414.4 g/mol
InChI Key: RPXFCSLELPEROU-FYJGNVAPSA-N
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Description

2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholine ring, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)ethanamine . This intermediate is then reacted with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of 4-(morpholin-4-yl)-3-aminophenyl derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the morpholine ring can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group allows for redox reactions, while the morpholine ring enhances solubility and bioavailability, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O6/c1-28-18-4-2-3-5-19(18)30-14-20(25)22-21-13-15-6-7-16(17(12-15)24(26)27)23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+

InChI Key

RPXFCSLELPEROU-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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